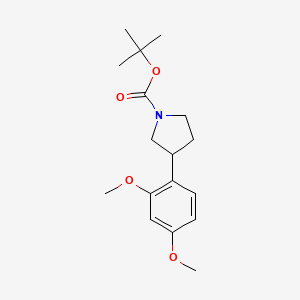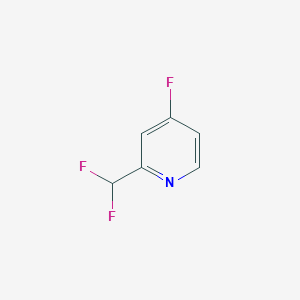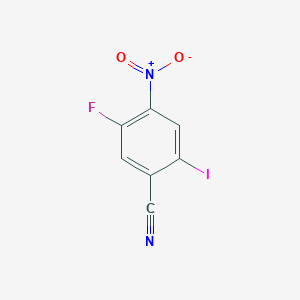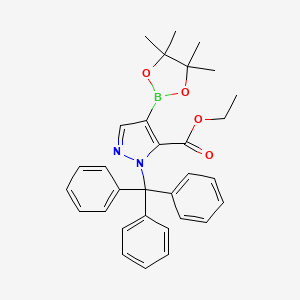
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzoyl chloride, featuring a chloroethyl group and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-5-methoxybenzoyl Chloride typically involves the chlorination of 2-(2-Chloroethyl)-5-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process is conducted under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is heated to facilitate the conversion of the carboxylic acid group to the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid and releasing hydrochloric acid.
Esterification: The compound can react with alcohols to form esters, a reaction catalyzed by acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used under mild to moderate conditions.
Esterification: Alcohols and catalytic amounts of acids (e.g., sulfuric acid) or bases (e.g., pyridine) are employed, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, thioethers, or ethers, depending on the nucleophile used.
Hydrolysis: The primary product is 2-(2-Chloroethyl)-5-methoxybenzoic acid.
Esterification: The resulting esters vary based on the alcohol used in the reaction.
科学研究应用
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-5-methoxybenzoyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential use in medicinal chemistry, where it can modify biomolecules to alter their function or activity. The chloroethyl group also contributes to its reactivity, enabling further chemical modifications.
相似化合物的比较
Similar Compounds
2-(2-Chloroethyl)benzoyl Chloride: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxybenzoyl Chloride:
2-Chloroethylbenzene: A simpler structure with different chemical properties and applications.
Uniqueness
2-(2-Chloroethyl)-5-methoxybenzoyl Chloride is unique due to the presence of both the chloroethyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs.
属性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-8-3-2-7(4-5-11)9(6-8)10(12)13/h2-3,6H,4-5H2,1H3 |
InChI 键 |
SDEHSJKCMOPGJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCCl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)



![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)


![3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
![3-(Chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13661401.png)


![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)

